1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-9-8-10(2-3-11(9)12)17(15,16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQSACGGDEOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Piperazine
The most widely reported method involves reacting piperazine with 4-bromo-3-methylbenzenesulfonyl chloride in the presence of a base to neutralize HCl byproducts. Key steps include:
- Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride : Achieved via chlorosulfonation of 4-bromo-3-methyltoluene using chlorosulfonic acid at 0–5°C for 2–4 hours.
- Coupling with piperazine : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as the base. A molar ratio of 1:1.2 (piperazine:sulfonyl chloride) ensures complete conversion.
- Purification : Crude product is washed with aqueous NaHCO₃, dried over MgSO₄, and recrystallized from ethanol/water (yield: 72–85%).
Critical Parameters :
Alternative Routes via Intermediate Protection
Patent literature describes N-sulfonyl protection strategies to enhance regioselectivity. For example:
- Use of tosylated intermediates : Piperazine is first protected with a tosyl group to direct sulfonylation to the desired nitrogen atom. Subsequent deprotection with hydrobromic acid in acetic acid yields the target compound.
- Selective deprotection : Hydrolysis conditions (e.g., HBr in HOAc at 25°C) preserve optical purity when enantiomerically pure intermediates are used.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Recent advancements employ resin-bound piperazine to streamline purification:
- Immobilization : Piperazine is anchored to Wang resin via a carboxylic acid linker.
- Sulfonylation : Resin reacts with 4-bromo-3-methylbenzenesulfonyl chloride in DCM/TEA (4:1) for 12 hours.
- Cleavage : Treatment with trifluoroacetic acid (TFA)/anisole (95:5) releases the product, which is precipitated in cold ether.
Yield Optimization :
Comparative Analysis of Reaction Conditions
The table below summarizes key parameters from published methods:
Key Observations :
- Direct sulfonylation offers the highest yield but requires meticulous control of stoichiometry.
- Tosyl-protected routes sacrifice yield for enantiomeric purity, critical for pharmaceutical applications.
- Solid-phase synthesis reduces purification complexity but may introduce linker-related impurities.
Mechanistic Insights and Side Reactions
Sulfonylation Kinetics
The reaction follows second-order kinetics , with rate dependence on both piperazine and sulfonyl chloride concentrations. Polar aprotic solvents (e.g., DCM) accelerate the reaction by stabilizing the transition state.
Common Byproducts
- Bis-sulfonylated piperazine : Forms when excess sulfonyl chloride or insufficient base is used. Mitigated by maintaining a 1:1.2 molar ratio.
- Hydrolyzed sulfonyl chloride : Occurs in the presence of moisture, necessitating anhydrous conditions.
Scalability and Industrial Adaptation
Pilot-Scale Synthesis
A 10 kg batch process reported by EvitaChem uses:
- Continuous flow reactors : Enhances heat dissipation during exothermic sulfonylation.
- In-line pH monitoring : Automates TEA addition to maintain optimal reaction conditions.
- Yield : 78% at pilot scale, comparable to lab-scale results.
Environmental Considerations
- Solvent recovery : DCM is distilled and reused, reducing waste by 40%.
- Byproduct valorization : Bis-sulfonylated byproducts are repurposed as ligands in catalysis.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The bromine atom at the para position of the aromatic ring participates in cross-coupling reactions , particularly Suzuki-Miyaura couplings. For example:
-
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ base yields biaryl derivatives ( , ).
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Optimal conditions: 1,4-dioxane/water (10:1) at 90°C for 24 hours under argon ( ).
Example Reaction Table
| Reagent | Catalyst/Base | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 90°C, 24 h, Ar atmosphere | Biaryl sulfonamide derivative | 76–88% |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonyl group activates the aromatic ring for SNAr reactions :
-
Piperazine nitrogen acts as a nucleophile, displacing halides (e.g., Cl⁻, Br⁻) from activated aryl halides ( , ).
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Example: Reaction with 2-nitro-5-halopyridines under basic conditions forms fused heterocycles ( ).
Key Mechanistic Insights
-
Base (e.g., cyclohexyl MgCl) enhances nucleophilicity of piperazine ( ).
-
Solvent choice (toluene or DMF) critically impacts reaction efficiency ( ).
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation and acylation :
-
Alkylation with 2-chloroethylamines in high-boiling solvents (e.g., DMSO) yields substituted piperazines ( , ).
-
Acylation with sulfonyl chlorides or acyl halides forms bis-sulfonamides or amide derivatives ( ).
Reaction Pathway Example
-
Piperazine reacts with bis(dichloroethyl)amine in DMSO at 120°C.
-
Intermediate undergoes cyclization to form tricyclic structures ( ).
Comparative Reactivity of Analogous Compounds
| Compound | Bromine Reactivity | Piperazine Reactivity | Unique Features |
|---|---|---|---|
| 1-[(4-Bromophenyl)sulfonyl]piperazine | High | Moderate (steric hindrance) | Simpler substitution pattern |
| 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)piperazine | Low (bis-electrophile) | High (dual sites) | Forms polymeric networks |
| 1-(3-Bromo-4-methoxybenzyl)piperazine | Moderate | High (flexible benzyl group) | Enhanced solubility in polar solvents |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine, as anticancer agents. For instance, a study synthesized several propanamide derivatives that exhibited significant anticancer properties. The synthesized compounds demonstrated varying levels of cytotoxicity against cancer cell lines, with some achieving low half-maximal inhibitory concentration (IC50) values indicative of strong anticancer activity compared to standard drugs like doxorubicin .
Case Study: Anticancer Potential
- Compounds Evaluated : Various derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation.
- Results : Compounds derived from piperazine showed IC50 values ranging from 10.84 µM to 24.57 µM, indicating their potential as effective anticancer agents .
Receptor Modulation
This compound has been explored for its interactions with dopamine receptors, specifically the D3 dopamine receptor. In a high-throughput screening study aimed at identifying selective D3 receptor agonists, this compound was part of a series designed to enhance functional potency while minimizing antagonist activity at D2 receptors .
Key Findings on Receptor Interaction
- Mechanism : The compound's structure allows it to interact selectively with the D3 receptor, which is crucial for developing treatments for neurological disorders.
- Optimization : Over 100 analogs were synthesized to improve the efficacy of this piperazine derivative in modulating receptor activity .
Synthetic Methodologies
The synthesis of this compound involves several key steps that are critical for its application in drug development. The synthetic routes typically include:
- Starting Materials : Utilization of 4-bromo-3-methylbenzenesulfonyl chloride and piperazine as primary reactants.
- Reactions : Various nucleophilic substitution reactions are employed to attach the sulfonyl group to the piperazine ring.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Reaction of piperazine with sulfonyl chloride to form the sulfonamide derivative. |
| 2 | Purification | Crystallization or chromatography to isolate pure compound. |
| 3 | Characterization | Use of NMR and mass spectrometry for structural confirmation. |
Broader Implications in Drug Discovery
The applications of this compound extend beyond anticancer and receptor modulation. Its structural framework is valuable in the design of new pharmacological agents targeting various conditions, including:
- Antimicrobial Agents : Potential modifications could lead to compounds effective against resistant bacterial strains.
- Neuropharmacology : Its interaction profile suggests possible applications in treating psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use in research .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituents. Key analogues and their properties include:
Key Observations :
- Bromine vs.
- Sulfonyl vs. Benzyl Groups : Sulfonyl derivatives (e.g., this compound) exhibit stronger hydrogen-bonding capacity, improving solubility compared to benzyl-substituted analogues (e.g., TFMPP) .
- Trifluoromethyl (CF3) Groups : TFMPP’s CF3 group enhances 5-HT1B receptor selectivity, while bromine in the target compound may shift selectivity toward 5-HT1A or other subtypes .
Pharmacological and Receptor Binding Profiles
Piperazine derivatives interact predominantly with serotonin (5-HT) receptors, but substituents dictate subtype specificity:
| Compound | Primary Receptor Targets | Functional Effects |
|---|---|---|
| This compound | Not fully characterized | Likely serotonergic modulation (hypothesized) |
| TFMPP | 5-HT1B > 5-HT1A | Suppresses locomotor activity, hallucinogenic |
| mCPP | 5-HT1B/2C | Anxiogenic, reduces appetite |
| 1-(3-Chlorobenzyl)-4-sulfonylpiperazine | α1-Adrenergic receptors | Hypotensive effects, CNS modulation |
Mechanistic Insights :
- Serotonergic Activity: TFMPP and mCPP inhibit locomotor activity via 5-HT1B/1C receptors, while the target compound’s bromo-methylsulfonyl group may favor interactions with 5-HT1A or novel targets .
- Adrenergic Effects : Benzylpiperazines (e.g., BZP) show α1-adrenergic activity, but sulfonyl derivatives lack this effect, suggesting substituent-dependent receptor activation .
Tables and Figures :
- Table 1 : Structural and physicochemical comparison of key analogues.
- Table 2 : Receptor binding and functional effects of piperazine derivatives.
Biological Activity
1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine is a compound belonging to the piperazine family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
Chemical Properties:
- Molecular Formula: C11H15BrN2O2S
- Molecular Weight: 319.22 g/mol
This compound features a sulfonyl group attached to a piperazine ring, which is often associated with various pharmacological properties.
Piperazine derivatives, including this compound, exhibit their biological effects through several mechanisms:
- Receptor Binding: Piperazine compounds can interact with various receptors, influencing neurotransmitter activity. For instance, they may modulate serotonin and dopamine receptors, which are critical in treating psychiatric disorders .
- Enzyme Inhibition: Many piperazine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases .
Biological Activities
-
Antibacterial Activity:
- Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .
- A study highlighted its ability to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death due to oxidative stress and metabolic disruption .
- Anticancer Potential:
- Anti-inflammatory Effects:
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study Example:
In a recent study on piperazine derivatives, this compound was evaluated for its antibacterial efficacy against multi-drug resistant strains. The results demonstrated that the compound not only inhibited bacterial growth but also reduced the likelihood of resistance development compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
